N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Polymer Applications
The research on N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide focuses on its synthesis and applications in polymer science. For instance, Veld et al. (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups using morpholine-2,5-dione derivatives. This approach aimed at obtaining polymers with specific functional substituents through ring-opening copolymerization, showcasing the compound's utility in creating materials with targeted chemical functionalities for biomedical applications (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).
Catalysis and Organic Synthesis
Further, the compound's derivatives are explored in catalysis and organic synthesis. Young Bae Kim et al. (2001) developed an efficient one-pot procedure for synthesizing morpholin-2-one derivatives, showcasing the versatility of morpholine derivatives in facilitating complex organic reactions through the Ugi multicomponent reaction. This highlights the potential of this compound in synthesizing pharmacologically relevant compounds (Young Bae Kim et al., 2001).
Corrosion Inhibition
Moreover, the compound's framework is studied for corrosion inhibition properties. Nnaji et al. (2017) investigated morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors for mild steel in HCl medium. Their findings revealed that such compounds effectively inhibit mild steel corrosion, indicating the potential industrial applications of this compound derivatives in protecting metals against corrosion (N. Nnaji et al., 2017).
Biological Activity
Lastly, the exploration of morpholine derivatives extends to biological activities. Studies on cerebral protective agents, for example, synthesized and evaluated various morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives for anti-anoxic activity, demonstrating the potential of morpholine derivatives in developing therapeutic agents for protecting against cerebral anoxia (R. Zaki, A. El-Dean, & S. M. Radwan, 2014).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-6-15(7-5-14)16(20-8-10-22-11-9-20)13-19-18(21)17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQBACQRCVNMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.